N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride

Description

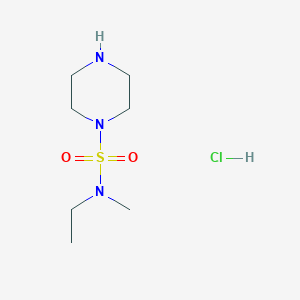

N-Ethyl-N-methylpiperazine-1-sulfonamide hydrochloride is a piperazine derivative characterized by a sulfonamide group at the 1-position of the piperazine ring, with ethyl and methyl substituents on the nitrogen atoms. This compound is typically synthesized via nucleophilic substitution or condensation reactions, often involving intermediates like 1-(haloalkyl)piperazines and sulfonating agents . The hydrochloride salt form enhances solubility and stability, making it suitable for pharmacological applications. Piperazine derivatives are widely studied for their CNS activity, particularly as serotonin receptor modulators .

Properties

IUPAC Name |

N-ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17N3O2S.ClH/c1-3-9(2)13(11,12)10-6-4-8-5-7-10;/h8H,3-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLYFRAWDHPCIGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C)S(=O)(=O)N1CCNCC1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18ClN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride typically involves the reaction of N-ethyl-N-methylpiperazine with sulfonyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The compound is then isolated and purified using industrial-scale techniques such as distillation, crystallization, and filtration .

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The sulfonamide group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride is a sulfonamide derivative featuring a piperazine ring, utilized in chemical and pharmaceutical applications because of its structural characteristics. The compound has a molecular formula of C₉H₁₈ClN₃O₂S and a molecular weight of approximately 239.78 g/mol. The piperazine core, a six-membered ring with two nitrogen atoms in opposite positions, enhances the compound's solubility and reactivity due to the ethyl and methyl groups attached to the nitrogen atoms. The sulfonamide group contributes to its biological activity, making it significant in medicinal chemistry.

Scientific Research Applications

- Antibacterial Agent this compound exhibits antibacterial activities. Sulfonamides are known to hinder bacterial growth by disrupting folic acid synthesis, a crucial process for bacterial cell proliferation. This is due to their structural similarity to para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folate synthesis.

- Enzyme Inhibition Interaction studies suggest that this compound can affect enzyme activity related to folate metabolism. It can inhibit dihydropteroate synthase, an enzyme critical for bacterial folate synthesis, offering insights into its antibacterial mechanism.

- Histamine H4 Receptor Ligands Quinazoline compounds with a sulfonamide moiety, such as this compound, have high affinity for the H4 receptor. Introducing sulfonamide substituents optimizes H4R affinity. These sulfonamide analogs demonstrate excellent H4R affinity and act as inverse agonists at the human H4R .

Structural Comparison

The uniqueness of this compound arises from the combination of ethyl and methyl substitutions on the piperazine ring and its sulfonamide functionality, influencing its solubility and biological activity.

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| N-Methylpiperazine-1-sulfonamide | Contains only one methyl group on piperazine | Lacks ethyl substitution, resulting in less solubility |

| N,N-Diethylpiperazine-1-sulfonamide | Two ethyl groups attached | Greater lipophilicity, potentially leading to different bioactivity |

| N-Ethyl-4-methylbenzenesulfonamide | Aromatic ring structure | Different functional group positioning affects reactivity |

| N-Ethyl-p-toluenesulfonamide | Similar sulfonamide structure | Varying aromatic substituents lead to distinct properties |

Mechanism of Action

The mechanism of action of N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with receptors to modulate signal transduction pathways, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The table below compares key structural and physicochemical properties of N-ethyl-N-methylpiperazine-1-sulfonamide hydrochloride with analogous compounds:

Key Observations:

- Arylpiperazines : HBK14 and similar compounds () exhibit strong 5-HT1A affinity due to the 2-methoxyphenyl group, a feature absent in the target compound .

- Sulfonamide vs. Carboxamide : The sulfonamide group in the target compound may improve metabolic stability compared to carboxamide-containing analogs () .

Pharmacological and Toxicological Profiles

- Serotonin Receptor Modulation: Arylpiperazines (e.g., HBK14) show nanomolar affinity for 5-HT1A, while the target compound’s activity remains unconfirmed but plausible due to structural similarity .

- Solubility: The hydrochloride salt form ensures aqueous solubility (>50 mg/mL in water), critical for intravenous formulations .

Biological Activity

N-Ethyl-N-methylpiperazine-1-sulfonamide;hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a sulfonamide functional group attached to an ethyl-substituted piperazine ring. Its molecular formula is C₇H₁₈N₂O₂S, with a molecular weight of approximately 194.27 g/mol. The hydrochloride form enhances its solubility in aqueous solutions, making it suitable for various biological applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active or allosteric sites, preventing substrate binding and catalysis. Additionally, it may modulate signal transduction pathways through receptor interactions, leading to various biological effects.

1. Anticancer Properties

Research indicates that derivatives of N-Ethyl-N-methylpiperazine-1-sulfonamide exhibit significant cytotoxic effects against various human cancer cell lines. For instance:

- Cytotoxicity : Compounds derived from this structure have shown growth inhibition percentages ranging from 41% to 85% across different cancer cell lines, indicating their potential as therapeutic agents .

- Mechanism : Molecular docking studies suggest that these compounds may induce apoptosis through the inhibition of anti-apoptotic proteins like Bcl-XL .

2. Antibacterial Activity

This compound has demonstrated antibacterial properties by acting as a competitive inhibitor of bacterial enzymes involved in folic acid synthesis. This mechanism hinders bacterial growth, positioning it as a candidate for antibiotic development.

3. Enzyme Inhibition

The compound has been studied for its ability to inhibit human carbonic anhydrases, which are crucial for maintaining acid-base balance in the body. Co-crystallization studies have revealed the binding interactions between the compound and these enzymes, highlighting its potential as a therapeutic agent in conditions requiring enzyme modulation .

Case Studies

Several studies have examined the biological activity of this compound:

- Study on Cancer Cell Lines : One study reported that derivatives exhibited potent inhibitory effects on MDA-MB-231 (triple-negative breast cancer) cell lines, with IC₅₀ values significantly lower than those of standard chemotherapeutics like 5-Fluorouracil (5-FU) .

- Antiviral Activity : Another investigation highlighted the compound's potential antiviral properties against influenza viruses, demonstrating reduced viral mRNA levels and suggesting mechanisms involving inhibition of viral entry and replication .

Comparative Analysis

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| This compound | Sulfonamide derivative | Anticancer, Antibacterial |

| Sulfanilamide | Sulfonamide | Antibacterial |

| 4-Amino-N,N-diethylbenzenesulfonamide | Sulfonamide | Antimicrobial |

| N-Methylpiperazine-1-sulfonamide | Piperazine derivative | Anticancer potential |

Q & A

Basic Research Question

- NMR Spectroscopy : ¹H/¹³C NMR to confirm ethyl/methyl substituents on piperazine and sulfonamide connectivity.

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., C₈H₁₈ClN₃O₂S; exact mass calculated).

- X-ray Diffraction (XRPD) : For crystalline salts, XRPD confirms polymorphic form (e.g., hydrochloride salts in ).

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

How can structural modifications influence the biological activity of piperazine sulfonamide derivatives?

Advanced Research Question

The ethyl and methyl groups on piperazine impact lipophilicity and receptor binding. For example:

- Substituent Effects : Bulkier groups (e.g., cyclopropylmethyl in ) may enhance metabolic stability but reduce solubility.

- Sulfonamide Moieties : The sulfonamide group (as in ) can act as a hydrogen-bond acceptor, influencing enzyme inhibition (e.g., carbonic anhydrase).

Experimental design should include:

SAR Studies : Synthesize analogs with varied alkyl/aryl groups.

In Vitro Assays : Test solubility (e.g., shake-flask method) and enzyme inhibition (IC₅₀ determination).

Molecular Docking : Predict binding modes using crystallographic data of target proteins .

What safety protocols are recommended for handling this compound?

Basic Research Question

While specific hazards are unclassified (), general precautions include:

- Personal Protective Equipment (PPE) : Gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation.

- Storage : Keep in a cool, dry place under inert atmosphere (N₂ or Ar).

- Waste Disposal : Segregate halogenated waste (HCl salt) and consult institutional guidelines .

How can conflicting data in biological activity studies be resolved?

Advanced Research Question

Contradictions may arise from assay variability or impurities. Mitigation strategies:

- Purity Verification : Re-characterize batches via HPLC and elemental analysis.

- Control Experiments : Include positive/negative controls (e.g., known inhibitors in ).

- Dose-Response Curves : Repeat assays across multiple concentrations to confirm dose dependency.

- Interlaboratory Validation : Collaborate to standardize protocols (e.g., enzyme activity assays) .

What are the challenges in scaling up the synthesis for preclinical studies?

Advanced Research Question

Scale-up issues include exothermic reactions and purification efficiency. Solutions:

- Reactor Design : Use jacketed reactors for temperature control during HCl salt formation.

- Alternative Solvents : Replace DCM with EtOAc or MTBE for safer large-scale use.

- Crystallization Optimization : Screen anti-solvents (e.g., hexane) to improve yield and particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.